

An In-depth Technical Guide to Cyclopentanecarboxamide: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: **Cyclopentanecarboxamide**

Cat. No.: **B1346233**

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For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of **Cyclopentanecarboxamide**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. All quantitative data is presented in structured tables for clarity and ease of comparison. While experimental protocols for the synthesis of related compounds are available, a detailed, validated protocol specifically for **Cyclopentanecarboxamide** is not readily found in publicly available literature. Similarly, there is a notable lack of published data on the specific biological activities and associated signaling pathways of **Cyclopentanecarboxamide** itself, with research efforts primarily focused on its more complex derivatives.

Chemical Structure and Identification

Cyclopentanecarboxamide is a primary carboxamide derivative of cyclopentane. The core structure consists of a five-membered aliphatic ring attached to a carboxamide functional group.

Table 1: Chemical Identifiers for **Cyclopentanecarboxamide**

Identifier	Value	Citation
IUPAC Name	cyclopentanecarboxamide	[1]
CAS Number	3217-94-5	[2] [3]
Molecular Formula	C ₆ H ₁₁ NO	[1] [2] [3]
SMILES	C1CCC(C1)C(=O)N	[1]
InChI	InChI=1S/C6H11NO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H2,7,8)	[1]
InChIKey	XRLDSWLMHUQECH-UHFFFAOYSA-N	[1]

Physicochemical Properties

The physical and chemical properties of **Cyclopentanecarboxamide** are summarized in the tables below. These properties are crucial for its handling, formulation, and potential applications in research and development.

Table 2: Physical Properties of **Cyclopentanecarboxamide**

Property	Value	Citation
Molecular Weight	113.16 g/mol	[1] [3]
Appearance	Solid	[3]
Melting Point	178-179 °C	[2]
Boiling Point	266.2 °C at 760 mmHg	[2]
Density	1.056 g/cm ³	[2]
Flash Point	114.8 °C	[2]
Refractive Index	1.493	[2]

Table 3: Chemical and Computational Properties of **Cyclopentanecarboxamide**

Property	Value	Citation
XLogP3	0.7	[1]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	1	[2]
Exact Mass	113.084063974 Da	[1]
Topological Polar Surface Area	43.1 Å ²	[1]
Heavy Atom Count	8	[2]
Complexity	94.7	[2]
pKa	16.74 ± 0.20 (Predicted)	[4]

Synthesis of Cyclopentanecarboxamide

While a specific, detailed experimental protocol for the synthesis of **Cyclopentanecarboxamide** is not readily available in the reviewed literature, a general and logical synthetic approach would involve the amidation of a cyclopentanecarboxylic acid derivative. Two primary routes are proposed:

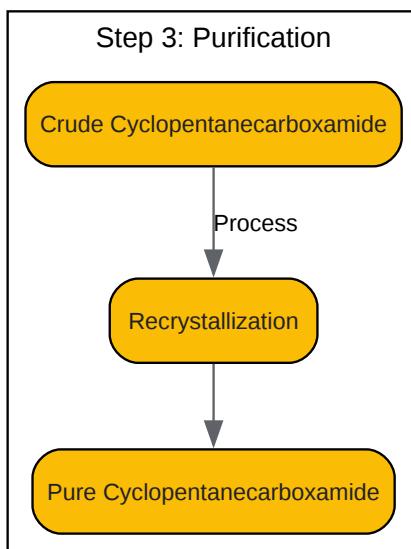
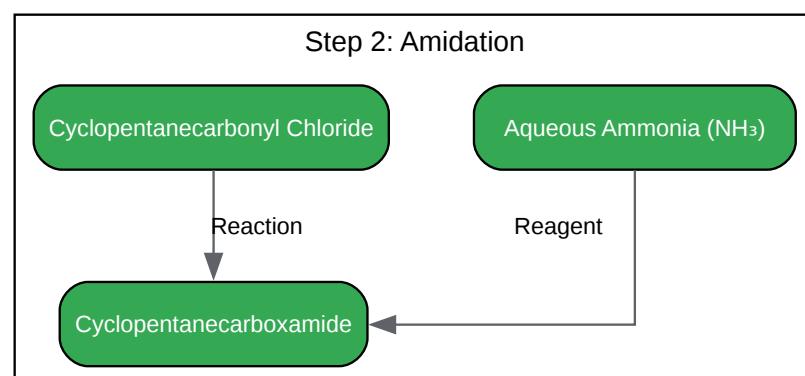
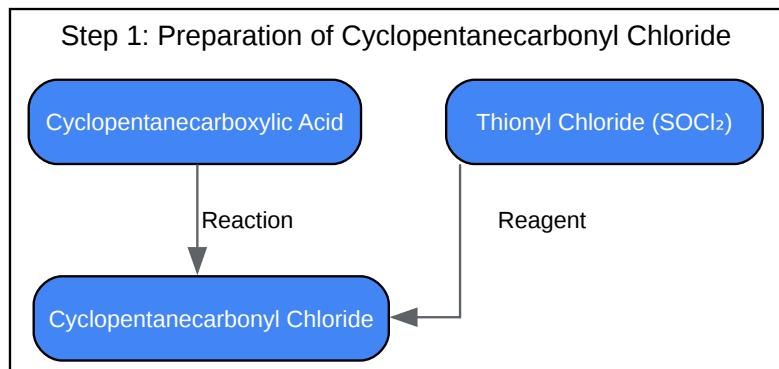
- From Cyclopentanecarbonyl Chloride: This is a common and efficient method for synthesizing primary amides.
- From Cyclopentanecarboxylic Acid: This direct amidation is also feasible, often requiring a coupling agent or high temperatures.

Below are generalized experimental workflows for these potential synthetic routes.

Proposed Synthesis Workflow from Cyclopentanecarbonyl Chloride

This pathway involves the reaction of an acid chloride with ammonia. The workflow is depicted in the following diagram.

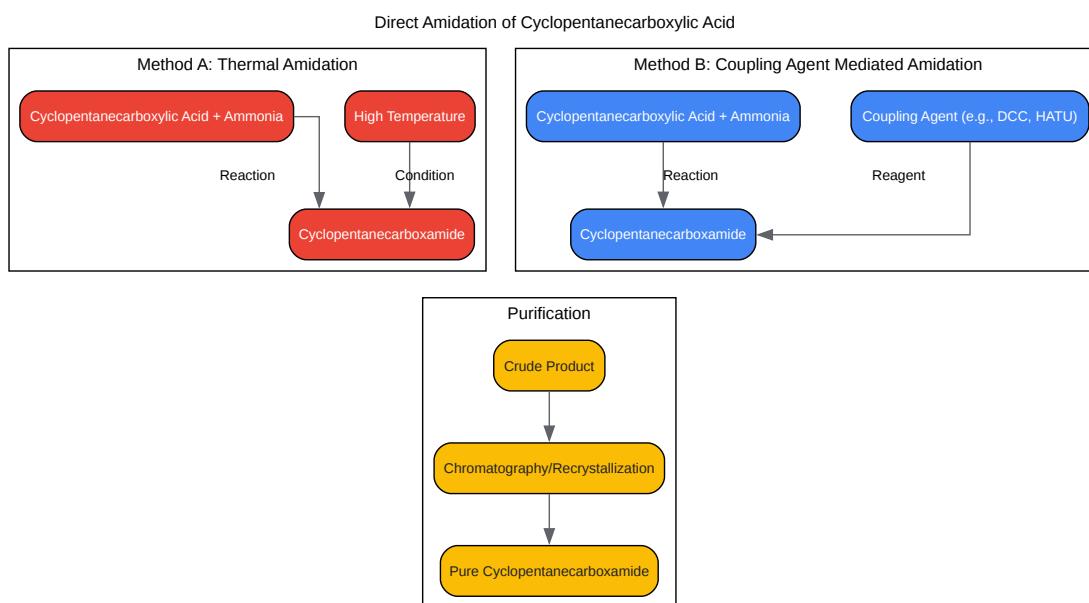
Synthesis of Cyclopentanecarboxamide from Cyclopentanecarbonyl Chloride

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A proposed workflow for the synthesis of **Cyclopentanecarboxamide**.

Proposed Synthesis Workflow from Cyclopentanecarboxylic Acid

This route involves the direct reaction of the carboxylic acid with ammonia, which typically requires harsher conditions or the use of a coupling agent.



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Alternative direct amidation routes for **Cyclopentanecarboxamide** synthesis.

Experimental Protocols (General)

The following are generalized protocols based on standard organic chemistry techniques for the proposed synthetic routes. Note: These are not validated protocols for **Cyclopentanecarboxamide** and should be adapted and optimized by the user.

General Protocol for Amidation via Acid Chloride

- Preparation of Cyclopentanecarbonyl Chloride:
 - In a round-bottom flask equipped with a reflux condenser and a gas trap, add cyclopentanecarboxylic acid.
 - Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) at room temperature with stirring.
 - Gently heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gases ceases.
 - Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclopentanecarbonyl chloride.
- Amidation:
 - Cool the crude cyclopentanecarbonyl chloride in an ice bath.
 - Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
 - Continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.
 - Collect the precipitated solid by vacuum filtration.
 - Wash the solid with cold water and dry under vacuum.
- Purification:

- Recrystallize the crude **Cyclopentanecarboxamide** from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

General Protocol for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) and record ^1H and ^{13}C NMR spectra.
- Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.
- Mass Spectrometry (MS): Analyze the sample using a suitable ionization technique (e.g., electron ionization) to determine the molecular weight and fragmentation pattern.
- Melting Point: Determine the melting point of the purified solid using a standard melting point apparatus.

Biological and Pharmacological Properties

A thorough review of the scientific literature reveals a significant lack of data on the biological and pharmacological activities of the parent compound, **Cyclopentanecarboxamide**.

Research in this area has predominantly focused on more complex derivatives. For instance, certain 1,3-disubstituted **cyclopentanecarboxamide** derivatives have been investigated as potent CC chemokine receptor 2 (CCR2) antagonists. However, these studies do not provide information on the activity of the unsubstituted **Cyclopentanecarboxamide**.

Due to the absence of specific biological data for **Cyclopentanecarboxamide**, it is not possible to generate diagrams of signaling pathways or experimental workflows related to its biological effects at this time.

Safety and Handling

Cyclopentanecarboxamide is classified as harmful if swallowed and causes serious eye irritation.^[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Table 4: GHS Hazard Information for **Cyclopentanecarboxamide**

Hazard Statement	Code
Harmful if swallowed	H302
Causes serious eye irritation	H319

Conclusion

Cyclopentanecarboxamide is a simple cyclic amide with well-defined chemical and physical properties. While its synthesis can be logically deduced from standard organic chemistry principles, specific and detailed experimental protocols are not readily available in the public domain. The most significant gap in the current knowledge base is the absence of data on its biological and pharmacological activities. Future research could focus on the synthesis and biological screening of this core molecule to explore its potential as a lead compound or a pharmacological tool, which would provide a valuable comparison to its more complex and biologically active derivatives.

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